2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may affect similar pathways.
Pharmacokinetics
The compound has a predicted boiling point of 6457±550 °C , which may impact its bioavailability.
Result of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound has a predicted boiling point of 6457±550 °C , suggesting that high temperatures may impact its stability.
Advantages and Limitations for Lab Experiments
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 remains an important compound for scientific research due to its unique structure and potential therapeutic applications. However, its adverse effects in humans make it a challenging compound to work with in laboratory settings. Researchers must take precautions to ensure the safety of participants and minimize the risk of adverse effects.
Future Directions
For research on 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 may include investigations into its mechanism of action, potential therapeutic applications, and safety profile. Additionally, researchers may explore alternative compounds that target FAAH or other components of the endocannabinoid system, with the goal of developing safe and effective pain management therapies.
Synthesis Methods
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 involves several steps, including the condensation of 2-nitrobenzimidazole with piperidine, followed by reduction, acylation, and purification. The process has been described in detail in several scientific publications, including a patent application by the original developers of the drug.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide 10-2474 has been studied extensively in the context of pain management, as it was initially developed as a potential analgesic. However, its adverse effects have led researchers to investigate its mechanism of action and potential therapeutic applications in other areas, such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSTVNDUQKXDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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